Cas no 681853-96-3 (L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-)

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- structure
681853-96-3 structure
商品名:L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-
CAS番号:681853-96-3
MF:C28H28O4
メガワット:428.519528388977
MDL:MFCD13184742
CID:832595
PubChem ID:11189560

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 化学的及び物理的性質

名前と識別子

    • L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-
    • L-ERYTHRO-HEX-5-EN-2-ULOSE, 5,6-DIDEOXY-3,4-O-(1-METHYLETHYLIDENE)-1-O-(TRIPHENYLMETHYL)- (9CI)
    • 1-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanone
    • AKOS037649999
    • 681853-96-3
    • 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone
    • YOYUDDUZWMEVTR-IZZNHLLZSA-N
    • C12030
    • MFCD13184742
    • SCHEMBL4406511
    • 1-((4S,5S)-2,2-Dimethyl-5-vinyl-[1,3]dioxolan-4-yl)-2-trityloxy-ethanone
    • CS-B0367
    • CS-14047
    • L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-
    • MDL: MFCD13184742
    • インチ: InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3/t25-,26+/m0/s1
    • InChIKey: YOYUDDUZWMEVTR-IZZNHLLZSA-N
    • ほほえんだ: C=C[C@H]1[C@@H](C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(C)(C)O1

計算された属性

  • せいみつぶんしりょう: 428.19875937g/mol
  • どういたいしつりょう: 428.19875937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 578
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 44.8Ų

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D766637-100mg
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
100mg
$265 2024-06-06
eNovation Chemicals LLC
D766637-250mg
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
250mg
$445 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058042-100mg
1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone
681853-96-3 98%
100mg
¥9480.00 2024-05-04
eNovation Chemicals LLC
D766637-5g
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
5g
$2605 2024-06-06
Aaron
AR00FCP7-5g
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
5g
$2361.00 2023-12-14
A2B Chem LLC
AH15199-100mg
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
100mg
$196.00 2024-04-19
Aaron
AR00FCP7-250mg
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
250mg
$399.00 2023-12-14
Aaron
AR00FCP7-2g
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
2g
$1478.00 2023-12-14
Aaron
AR00FCP7-500mg
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
500mg
$566.00 2023-12-14
eNovation Chemicals LLC
D766637-5g
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI)
681853-96-3 95%
5g
$3720 2025-02-18

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 関連文献

L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-に関する追加情報

Introduction to L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl) and Its Significance in Modern Chemical Biology

The compound with the CAS number 681853-96-3, identified as L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl), represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of sugars that exhibit unique structural and functional properties, making it a subject of intense interest in both academic research and pharmaceutical development. The intricate arrangement of its molecular structure, characterized by a hexenulose backbone with specific modifications, positions it as a potential candidate for various biological applications.

The nomenclature of this compound provides a wealth of information about its chemical composition. The term "L-erythro-Hex-5-en-2-ulose" indicates that it is a hexose sugar with an L-configured erythro isomer, featuring an aldehyde group at the 2-position and a double bond at the 5-position. The modifications "5,6-dideoxy," "3,4-O-(1-methylethylidene)," and "1-O-(triphenylmethyl)" further elucidate its structural complexity. These modifications not only contribute to its distinct chemical properties but also open up possibilities for tailored biological interactions. The presence of the (1-methylethylidene) group at the 3,4-position introduces a rigid structure that could influence its reactivity and binding affinity with biological targets.

In recent years, there has been growing interest in the development of novel glycosidic compounds for their potential applications in drug design and therapeutic interventions. The structural features of L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl) make it an attractive scaffold for such applications. Specifically, the dideoxy modification at the 5 and 6 positions removes hydroxyl groups that are typically involved in hydrogen bonding interactions. This alteration can significantly affect the compound's solubility, stability, and interactions with biological molecules.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes such as glycosidases play crucial roles in various metabolic pathways and are often targeted by therapeutic agents. The unique structural features of L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl) could allow it to act as a competitive inhibitor or substrate mimic for these enzymes. This capability is particularly relevant in the context of developing antiviral or anticancer agents where enzyme inhibition is a key mechanism of action.

Recent studies have begun to explore the pharmacological potential of structurally diverse sugars. For instance, derivatives of hexenuloses have been investigated for their ability to interfere with bacterial cell wall synthesis. The modifications present in L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl) could enhance its efficacy against certain pathogens by disrupting essential cellular processes. Additionally, the presence of the triphenylmethyl group may contribute to improved pharmacokinetic properties such as enhanced stability and bioavailability.

The synthesis of this compound presents both challenges and opportunities for chemists. The introduction of multiple functional groups while maintaining stereochemical integrity requires sophisticated synthetic strategies. Advances in carbohydrate chemistry have provided new tools for constructing complex glycosidic structures efficiently. Techniques such as chemoenzymatic synthesis and transition-metal-catalyzed reactions have enabled the preparation of novel sugars with high precision.

From a computational chemistry perspective, understanding the three-dimensional structure and dynamics of L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl) is crucial for predicting its biological behavior. Molecular modeling studies can provide insights into how this compound interacts with target proteins or nucleic acids. These insights are invaluable for designing derivatives with improved biological activity or selectivity.

The development of new analytical methods is also essential for studying this compound effectively. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for characterizing its structure and purity. Additionally, high-performance liquid chromatography (HPLC) can be used for separating and purifying different regioisomers or stereoisomers.

In conclusion,L-erythro-Hex-5-en-2-ulose, with its unique structural features,CAS no681853, holds significant promise in the field of chemical biology. Its potential applications in drug development,*nomenclature*,*dideoxy*,*triphenylmethyl*,*synthesis*,*computational chemistry*,*analytical methods*, make it a compelling subject for further research.*structural complexity*. As our understanding of glycoscience continues to evolve,*biological interactions*, we can expect to see more innovative uses emerge from this intriguing molecule.*potential role*. The ongoing exploration into its properties and functions underscores its importance as a cornerstone in modern chemical biology research.*pharmacological potential*

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Amadis Chemical Company Limited
(CAS:681853-96-3)L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-
A1222268
清らかである:99%
はかる:250mg
価格 ($):164